Venadaparib

Description

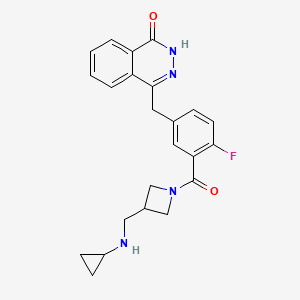

Structure

3D Structure

Properties

IUPAC Name |

4-[[3-[3-[(cyclopropylamino)methyl]azetidine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O2/c24-20-8-5-14(10-21-17-3-1-2-4-18(17)22(29)27-26-21)9-19(20)23(30)28-12-15(13-28)11-25-16-6-7-16/h1-5,8-9,15-16,25H,6-7,10-13H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBQAYKYNYRCCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2CN(C2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1681017-83-3 | |

| Record name | Venadaparib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1681017833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Venadaparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VENADAPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUP792O0IW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Venadaparib: A Novel PARP Inhibitor Targeting Homologous Recombination Deficient Cancers

An In-depth Technical Guide on the Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Venadaparib (formerly IDX-1197) is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2, enzymes critical for the repair of single-strand DNA breaks (SSBs).[1][2][3] In cancers with homologous recombination deficiency (HRD), a state where the cell's ability to repair double-strand DNA breaks (DSBs) is compromised, the inhibition of PARP by this compound leads to a synthetic lethal phenotype.[4][5][6] This guide provides a detailed overview of the mechanism of action of this compound in HRD cancers, supported by preclinical and clinical data, experimental methodologies, and pathway visualizations.

Introduction to Homologous Recombination Deficiency (HRD) and PARP Inhibition

Homologous recombination is a high-fidelity DNA repair pathway crucial for the error-free repair of DSBs.[7][8] A deficiency in this pathway, often caused by mutations in genes such as BRCA1 and BRCA2, leads to genomic instability and is a hallmark of various cancers, including ovarian, breast, pancreatic, and prostate cancers.[7][9]

PARP enzymes, particularly PARP-1 and PARP-2, are key players in the base excision repair (BER) pathway, which resolves SSBs.[1][10] The inhibition of PARP enzymatic activity prevents the recruitment of DNA repair proteins to the site of SSBs.[6] These unrepaired SSBs can stall and collapse replication forks during DNA replication, leading to the formation of DSBs.[11] In HR-proficient cells, these DSBs can be efficiently repaired. However, in HRD cancer cells, the accumulation of unrepaired DSBs triggers catastrophic genomic instability and subsequent cell death.[5][6] This selective killing of cancer cells while sparing normal, HR-proficient cells is the principle of synthetic lethality.[4][5]

This compound: A Potent and Selective PARP-1/2 Inhibitor

This compound is a novel PARP inhibitor that demonstrates high selectivity for PARP-1 and PARP-2 over other PARP family members.[12][13] Its mechanism of action is twofold: catalytic inhibition and PARP trapping.

-

Catalytic Inhibition: this compound binds to the catalytic domain of PARP-1 and PARP-2, preventing the synthesis of poly (ADP-ribose) (PAR) chains. This inhibition of PARylation blocks the recruitment of downstream DNA repair factors.[1]

-

PARP Trapping: A crucial aspect of this compound's potency is its strong PARP-trapping activity.[12][13] PARP inhibitors can trap PARP enzymes on the DNA at the site of a single-strand break, forming a cytotoxic PARP-DNA complex.[1][11] This complex itself is a physical impediment to DNA replication and transcription, further contributing to the formation of DSBs and enhancing the cytotoxic effect in HRD cells.[11]

Preclinical and Clinical Efficacy of this compound

Preclinical Data

Preclinical studies have demonstrated the potent and selective anti-cancer effects of this compound in HRD models.

Table 1: In Vitro Potency of this compound and Other PARP Inhibitors [1]

| Compound | PARP-1 IC₅₀ (nmol/L) | PARP-2 IC₅₀ (nmol/L) | PAR Formation EC₅₀ (nmol/L) in HeLa cells |

| This compound | 1.4 | 1.0 | 0.5 |

| Olaparib | 1.9 | 1.0 | 0.7 |

| Rucaparib | 2.0 | 1.3 | 1.9 |

| Niraparib | 3.2 | 2.1 | 5.6 |

| Talazoparib | 1.2 | 0.9 | 0.7 |

| Veliparib | 2.9 | 2.0 | 4.5 |

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration.

In colony formation assays, this compound has shown significantly greater potency in cancer cell lines with BRCA mutations compared to olaparib, while both have reduced efficacy in BRCA wild-type cell lines.[1] In vivo studies using patient-derived xenograft (PDX) models of ovarian cancer with BRCA1 mutations demonstrated that oral administration of this compound led to significant tumor growth inhibition and maintained over 90% intratumoral PARP inhibition for 24 hours post-dosing.[1]

Clinical Data

A first-in-human Phase 1 study of this compound in patients with advanced solid tumors demonstrated a manageable safety profile and promising anti-tumor activity.[12][13]

Table 2: Clinical Efficacy of this compound in Phase 1 Trial (NCT03317743) [12][14]

| Patient Population | Dose Range | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |

| All Evaluable Patients | 2-240 mg/day | 17.2% | 51.7% |

| BRCA-mutated | 2-240 mg/day | 22.2% | 44.4% |

| BRCA-wild type | 2-240 mg/day | 20.0% | 60.0% |

CBR: Complete Response + Partial Response + Stable Disease ≥ 24 weeks.

Tumor shrinkage was observed at doses of 40 mg/day and higher, and a pharmacodynamic analysis of tumor samples showed ≥90% PAR inhibition at doses from 10 mg/day.[12][15] The recommended Phase 2 dose was established at 160 mg once daily.[13]

Furthermore, a Phase 1b/2a trial (NCT04725994) investigating this compound in combination with irinotecan for metastatic gastric cancer showed enhanced efficacy in patients with HRD gene mutations.[16][17][18]

Table 3: Efficacy of this compound plus Irinotecan in Metastatic Gastric Cancer by HRD Status (NCT04725994) [17]

| Biomarker Status | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |

| HRD Mutation (n=14) | 35.7% | 5.6 months | 10.1 months |

| No HRD Mutation (n=29) | 13.8% | 4.0 months | 8.0 months |

Key Experimental Methodologies

The characterization of this compound's mechanism of action relies on a suite of established in vitro and in vivo assays.

PARP Enzyme Inhibition Assay

-

Principle: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified PARP-1 and PARP-2 by 50% (IC₅₀).

-

Methodology:

-

Recombinant human PARP-1 or PARP-2 enzyme is incubated with a histone-coated plate.

-

A reaction mixture containing biotinylated NAD+ and activated DNA is added in the presence of varying concentrations of the PARP inhibitor.

-

The plate is incubated to allow for the PARylation of histones.

-

The amount of incorporated biotinylated PAR is detected using streptavidin-HRP and a colorimetric substrate.

-

The absorbance is measured, and IC₅₀ values are calculated from the dose-response curve.

-

Cellular PARP Activity Assay

-

Principle: To measure the effective concentration of an inhibitor that reduces PAR formation in whole cells by 50% (EC₅₀).

-

Methodology:

-

HeLa cells are seeded in microplates and treated with a DNA-damaging agent (e.g., methylnitrosourea) to induce PARP activity.

-

Cells are then incubated with a range of concentrations of the PARP inhibitor.

-

Cells are fixed and permeabilized.

-

An anti-PAR antibody is used to detect the levels of PAR, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

A chemiluminescent or colorimetric substrate is added, and the signal is quantified to determine the EC₅₀.

-

PARP Trapping Assay

-

Principle: To quantify the ability of an inhibitor to trap PARP enzymes onto DNA. This is often measured using fluorescence polarization (FP).

-

Methodology:

-

A fluorescently labeled DNA oligonucleotide is incubated with purified PARP enzyme. In the bound state, the large complex has high FP.

-

NAD+ is added, causing auto-PARylation of PARP and its release from the DNA, resulting in low FP.

-

In the presence of a trapping inhibitor, PARP remains bound to the DNA even with NAD+, leading to a sustained high FP signal.

-

The FP is measured over time or at a fixed endpoint across a range of inhibitor concentrations.

-

Colony Formation Assay

-

Principle: To assess the long-term cytotoxic effect of a drug on the ability of single cells to proliferate and form colonies.

-

Methodology:

-

A single-cell suspension of a cancer cell line (e.g., with and without BRCA mutations) is seeded at a low density in culture plates.

-

Cells are treated with various concentrations of the PARP inhibitor.

-

The plates are incubated for 1-3 weeks to allow for colony formation.

-

Colonies are fixed and stained with crystal violet.

-

The number of colonies (typically >50 cells) is counted to determine the surviving fraction at each drug concentration.

-

In Vivo Patient-Derived Xenograft (PDX) Models

-

Principle: To evaluate the anti-tumor efficacy of a drug in a model that more closely recapitulates the heterogeneity and microenvironment of human tumors.

-

Methodology:

-

Tumor fragments from a patient (e.g., with HRD-positive ovarian cancer) are surgically implanted into immunocompromised mice.

-

Once tumors are established and reach a specified volume, mice are randomized into treatment and control groups.

-

The treatment group receives the PARP inhibitor (e.g., this compound) orally at a defined dose and schedule.

-

Tumor volume is measured regularly to assess tumor growth inhibition.

-

At the end of the study, tumors can be harvested for pharmacodynamic analyses (e.g., PAR levels, DNA damage markers).

-

Visualizing the Mechanism of Action

Signaling Pathways

Experimental Workflow

Conclusion

This compound is a promising next-generation PARP inhibitor with a well-defined mechanism of action centered on the principle of synthetic lethality in HRD cancers.[2] Its potent and selective inhibition of PARP-1 and PARP-2, coupled with strong PARP-trapping activity, leads to the accumulation of cytotoxic DNA damage specifically in cancer cells with deficient homologous recombination repair.[1][12] Preclinical and early clinical data support its continued development as a monotherapy and in combination with other agents for the treatment of a range of solid tumors characterized by HRD. Further investigation into biomarkers beyond BRCA mutations will be crucial to expand the patient populations that may benefit from this targeted therapy.[13]

References

- 1. Immunofluorescence staining analysis of γH2AX and RAD51 [bio-protocol.org]

- 2. pubcompare.ai [pubcompare.ai]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Using Patient-Derived Xenograft (PDX) Models as a 'Black Box' to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. championsoncology.com [championsoncology.com]

- 12. Immunofluorescence-staining [bio-protocol.org]

- 13. Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. crownbio.com [crownbio.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. youtube.com [youtube.com]

Preclinical characteristics of the novel PARP inhibitor Venadaparib

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical characteristics of venadaparib (also known as IDX-1197 or NOV140101), a novel and potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] this compound has demonstrated promising anti-tumor activity in various preclinical models, positioning it as a next-generation therapeutic candidate in oncology.[3][4] This document details its mechanism of action, enzymatic and cellular potency, pharmacokinetic and pharmacodynamic properties, and in vivo efficacy, supported by detailed experimental protocols and visual representations of key concepts.

Mechanism of Action: Targeting the DNA Damage Response

This compound is a selective inhibitor of PARP-1 and PARP-2, two key enzymes involved in the repair of DNA single-strand breaks (SSBs).[4][5] In cancer cells with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs.[4][6] During DNA replication, these SSBs are converted into toxic DSBs.[6][7] The inability of HR-deficient cells to accurately repair these DSBs results in genomic instability and, ultimately, cell death through a process known as synthetic lethality.[4][8]

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings for easy comparison.

Table 1: In Vitro Enzymatic Activity of this compound

| Target | IC50 (nM) |

| PARP-1 | 1.4[7][9] |

| PARP-2 | 1.0[7][9] |

IC50: The half maximal inhibitory concentration.

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Cancer Type | BRCA Status | IC50 (nM) |

| MDA-MB-436 | Breast Cancer | BRCA1 mutant | ≤ 5[10] |

| Capan-1 | Pancreatic Cancer | BRCA2 mutant | 50[10] |

| OVCAR (HR-deficient) | Ovarian Cancer | Not specified | < 10[11] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Model | Cancer Type | Treatment | Dosage (mg/kg) | Tumor Growth Inhibition (TGI) (%) |

| OV_065 PDX | Ovarian Cancer | This compound HCl | 12.5 | 131.0[4] |

| OV_065 PDX | Ovarian Cancer | This compound HCl | 25 | 132.7[4] |

| OV_065 PDX | Ovarian Cancer | This compound HCl | 50 | 135.2[4] |

| OV_065 PDX | Ovarian Cancer | Olaparib | 50 | 118.2[4] |

| MX-1 CDX | Breast Cancer | This compound HCl | 12.5-50 | Dose-dependent inhibition[3] |

| CAPAN-1 CDX | Pancreatic Cancer | This compound HCl | 50-200 | Dose-dependent inhibition[3] |

PDX: Patient-Derived Xenograft; CDX: Cell-Derived Xenograft.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the protocols for key experiments.

Enzymatic Assay Against Recombinant PARP Enzymes

The inhibitory activity of this compound on various recombinant human PARP enzymes was determined using in vitro enzymatic assays.

-

Enzymes: Recombinant human PARP-1, PARP-2, PARP-3, TNKS-1, TNKS-2, and other PARP family members were used.[4]

-

Compound Concentrations: this compound was tested at concentrations ranging from 0.000005 to 10 µmol/L.[4]

-

Assay Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by the PARP enzymes. The inhibition of this reaction by this compound is quantified.

-

Detection: Luminescent outputs were measured using a microplate reader.[4]

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using Prism 9 software.[4]

In Vitro PAR Assay in Cells

This assay measures the ability of this compound to inhibit the formation of poly(ADP-ribose) (PAR) chains in cells, a direct indicator of PARP enzyme activity.

-

Cell Line: HeLa cells were used for this assay.[6]

-

Induction of DNA Damage: DNA damage was induced to stimulate PARP activity.[6]

-

Treatment: Cells were treated with varying concentrations of this compound.

-

Measurement of PAR: The levels of PAR were quantified, likely using an ELISA-based method or immunofluorescence.

-

Data Analysis: The effective concentration at which PAR formation is inhibited by 50% (EC50) was determined. For this compound, the EC50 was 0.5 nM.[9]

PARP Trapping Assay

This assay evaluates the ability of PARP inhibitors to trap PARP enzymes on DNA, a key mechanism contributing to their cytotoxicity.

-

Assay Kit: A commercially available PARP trapping assay kit was used.[4]

-

Principle: The assay measures the amount of PARP-1 enzyme bound to a DNA-coated plate in the presence of the inhibitor.

-

Compounds Tested: this compound was compared to other PARP inhibitors like olaparib, rucaparib, niraparib, talazoparib, and veliparib.[4]

-

Concentrations: The inhibitors were tested at concentrations ranging from 0.000026 to 5 µmol/L.[4]

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound was evaluated in various mouse xenograft models.

-

Animal Models: Athymic nude mice were used for the studies.[3]

-

Tumor Models: Patient-derived xenograft (PDX) models like OV_065 and cell-derived xenograft (CDX) models including MX-1 and CAPAN-1 were established.[3]

-

Drug Administration: this compound HCl and olaparib were administered orally once daily.[3]

-

Efficacy Endpoint: Tumor growth inhibition (TGI) was calculated as the primary endpoint using the formula: TGI (%) = 100 − (100 × (T − T0)/(C − C0)), where T and C are the mean tumor volumes of the treatment and control groups at the end of the study, and T0 and C0 are the mean tumor volumes at the start of treatment.[3]

-

Pharmacodynamics: Intratumoral PARP inhibition was also assessed. In the OV_065 PDX model, a 12.5 mg/kg dose of this compound resulted in over 90% PARP inhibition for up to 24 hours.[3][4]

Physicochemical Properties and Safety Profile

This compound has been reported to possess favorable physicochemical properties and a wider safety margin compared to olaparib in preclinical studies.[3][4] These characteristics are crucial for its development as an orally administered therapeutic.

Conclusion

The preclinical data for this compound strongly support its continued development as a potent and selective PARP inhibitor. Its robust anti-tumor activity in homologous recombination-deficient models, favorable physicochemical properties, and improved safety profile highlight its potential as a best-in-class therapeutic agent.[3][4][12] Based on these compelling preclinical findings, Phase Ib/IIa clinical studies have been initiated to evaluate the efficacy and safety of this compound in patients with solid tumors.[3][4]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Idience - AdisInsight [adisinsight.springer.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. idience.com [idience.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Venadaparib: A Technical Overview of its Role in the Inhibition of DNA Single-Strand Break Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venadaparib (formerly IDX-1197) is a novel, potent, and highly selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes 1 and 2.[1][2][3][4] These enzymes are critical components of the base excision repair (BER) pathway, responsible for identifying and repairing DNA single-strand breaks (SSBs).[5][6] By inhibiting PARP, this compound prevents the repair of SSBs, leading to their conversion into more cytotoxic double-strand breaks (DSBs) during DNA replication.[7][8][9] This mechanism is particularly effective in tumors with pre-existing defects in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1 or BRCA2 mutations. The simultaneous loss of both repair pathways—SSB repair via PARP inhibition and deficient DSB repair—results in a state of synthetic lethality, leading to targeted cancer cell death.[5][7] This document provides an in-depth technical guide on the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of this compound is the competitive inhibition of PARP-1 and PARP-2. PARP enzymes detect SSBs and, upon binding, catalyze the synthesis of long chains of poly (ADP-ribose) (PAR) on themselves and other acceptor proteins.[5] This PARylation process serves as a scaffold to recruit other essential DNA repair proteins.

This compound's action unfolds in two critical steps:

-

Enzymatic Inhibition : this compound binds to the NAD+ binding site of PARP-1 and PARP-2, preventing the synthesis of PAR chains. This halts the recruitment of the BER machinery, leaving SSBs unrepaired.[6]

-

PARP Trapping : Beyond catalytic inhibition, this compound exhibits strong PARP-trapping activity.[1][2][3] The inhibitor-bound PARP enzyme remains trapped on the DNA at the site of the break. This trapped PARP-DNA complex is a significant physical obstacle to the DNA replication machinery.

When a replication fork encounters an unrepaired SSB or a trapped PARP-DNA complex, the fork can stall and collapse, leading to the formation of a DSB.[9] In healthy cells, these DSBs are efficiently repaired by the high-fidelity HR pathway. However, in cancer cells with HR deficiency (HRD), such as those with mutations in BRCA1 or BRCA2, these DSBs cannot be accurately repaired.[7] The accumulation of unresolved DSBs triggers genomic instability and, ultimately, apoptosis. This selective killing of HR-deficient cells is the principle of synthetic lethality.

Quantitative Preclinical Data

This compound has demonstrated potent and selective inhibitory activity in a range of preclinical assays.

Table 1: In Vitro Enzymatic and Cellular Activity

| Assay Type | Target/Cell Line | Parameter | This compound | Olaparib | Talazoparib | Rucaparib | Niraparib | Veliparib |

| Enzymatic Inhibition | PARP-1 | IC₅₀ (nmol/L) | 0.8 - 1.4[8][10][11] | 0.7 | 0.7 | 1.9 | 5.6 | 4.5 |

| PARP-2 | IC₅₀ (nmol/L) | 1.0 - 3.0[8][10][11] | - | - | - | - | - | |

| Cellular Activity | HeLa (damage-induced) | PAR Formation (EC₅₀, nmol/L) | 0.5[7][12] | 0.7[7] | 0.7[7] | 1.9[7] | 5.6[7] | 4.5[7] |

| In vitro assay | PARP Trapping (EC₅₀, nmol/L) | 2.2[7] | 7.3[7] | 1.9[7] | 6.4[7] | 118.0[7] | 57.7[7] |

Data for competitors sourced from a comparative study.[7]

Table 2: Growth Inhibition in BRCA-Mutated Cancer Cell Lines

| Cell Line | Cancer Type | Genetic Alteration | IC₅₀ (nmol/L) - this compound | IC₅₀ (nmol/L) - Olaparib |

| CAPAN-1 | Pancreatic | BRCA2 (6174delT) | 0.4 | 10.6 |

| MDA-MB-436 | Breast | BRCA1 (5382insC) | 1.1 | 18.2 |

| SNU-251 | Ovarian | BRCA1 (3419del4) | 0.5 | 1.3 |

| HCC1937 | Breast | BRCA1 (5382insC) | 1.4 | 102.5 |

| MX-1 | Breast | BRCA1/2 wild-type | 128.0 | >10,000 |

Data from colony formation assays show this compound has potent antitumor activity, particularly in BRCA-mutated cell lines compared to olaparib and shows high selectivity over BRCA wild-type cells.[7]

Table 3: In Vivo Efficacy in Xenograft Models

| Model | Treatment (Dose, mg/kg) | Result |

| OV_065 PDX (BRCA1 mutant) | This compound HCl (12.5) | TGI: 131.0% (Tumor Regression)[7][12] |

| This compound HCl (25) | TGI: 132.7% (Tumor Regression)[7][12] | |

| This compound HCl (50) | TGI: 135.2% (Tumor Regression)[7][12] | |

| Olaparib (50) | TGI: 118.2% (Tumor Regression)[7][12] | |

| MX-1 CDX | This compound HCl (12.5) | TGI: 43.8%[7] |

| This compound HCl (25) | TGI: 62.9%[7] | |

| This compound HCl (50) | TGI: 71.0%[7] |

TGI = Tumor Growth Inhibition. A TGI >100% indicates tumor regression. PDX = Patient-Derived Xenograft. CDX = Cell-Derived Xenograft.

Clinical Trial Data Overview

A first-in-human, Phase 1 dose-finding study (NCT03317743) evaluated this compound monotherapy in patients with advanced solid tumors.[1][2][13]

Table 4: Summary of Phase 1 Clinical Trial (NCT03317743)

| Parameter | Finding |

| Patient Population | 32 patients with advanced solid tumors (most common: breast and ovarian cancers).[1][2] |

| Dose Escalation | 2 mg/day to 240 mg/day, using a 3+3 design.[1][2][3] |

| Safety & Tolerability | No dose-limiting toxicities (DLTs) observed up to 240 mg/day.[1][2][3] |

| Recommended Phase 2 Dose (RP2D) | 160 mg once daily.[1][2][3] |

| Most Frequent Grade 3/4 Adverse Events | Anemia (50%), Neutropenia (22%), Thrombocytopenia (6%).[1][2][3] |

| Pharmacodynamics (PD) | ≥90% PAR inhibitory effect in tumor samples at doses ≥10 mg/day.[1][2][3][13][14] |

| Efficacy (ORR) | Overall: 16-17.2%.[13][14] BRCA-mutated: 22.2%.[13] BRCA-wild-type: 20.0%.[13] |

| Efficacy (CBR) | Overall: 47-51.7%.[13][14] BRCA-mutated: 44.4%.[13] BRCA-wild-type: 60.0%.[13] |

ORR = Objective Response Rate. CBR = Clinical Benefit Rate. Clinical benefit was observed even at the lowest dose levels.[1][13][14]

Key Experimental Methodologies

PARP Trapping Assay

This assay quantifies the ability of an inhibitor to trap PARP enzymes onto DNA, a key indicator of cytotoxic potential.

Protocol:

-

Incubation: Purified recombinant PARP-1 or PARP-2 enzyme is incubated with a specific fluorescently-labeled DNA probe. In this state, the large PARP-DNA complex tumbles slowly, resulting in high fluorescence polarization (FP).[15]

-

Inhibitor Addition: The test compound (e.g., this compound) is added to the mixture and allowed to bind to the PARP enzyme.

-

Reaction Initiation: NAD+ is added to the reaction.

-

Without Inhibitor (Control): PARP catalyzes PAR synthesis, becoming highly negatively charged and dissociating from the DNA probe. The free, small DNA probe tumbles rapidly, resulting in a low FP signal.[15][16]

-

With Inhibitor: The inhibitor prevents PARylation. PARP remains bound to the DNA probe, and the FP signal remains high.[15][16]

-

-

Quantification: The difference in FP signal between the control and inhibitor-treated samples is used to calculate the trapping potency (e.g., EC₅₀).[7]

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[17]

Protocol:

-

Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

-

Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cell membranes, cytoplasm, and nucleoplasm, leaving behind the nucleoid (supercoiled DNA).

-

Alkaline Unwinding: To detect SSBs, the slides are placed in a high pH alkaline electrophoresis buffer. This denatures the DNA, causing it to unwind at the sites of strand breaks.[17]

-

Electrophoresis: The slides are subjected to electrophoresis at an alkaline pH. The negatively charged DNA migrates towards the anode. Broken DNA fragments and relaxed loops of DNA can move more freely through the agarose matrix than supercoiled DNA.[17]

-

Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.

-

Analysis: Damaged cells resemble a "comet," with a head (intact DNA) and a tail (broken DNA fragments). The length and intensity of the comet tail are proportional to the amount of DNA damage. Image analysis software is used to quantify parameters like "% Tail DNA" or "Tail Moment."

Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of cells after treatment with a cytotoxic agent.

Protocol:

-

Cell Seeding: Cells are seeded at a low density in multi-well plates and allowed to adhere.

-

Treatment: Cells are treated with various concentrations of this compound (or a control compound) for a defined period.

-

Incubation: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for 7-14 days, allowing single cells to grow into visible colonies.

-

Staining: Colonies are fixed and then stained with a dye such as crystal violet.[7][12]

-

Quantification: The number of colonies in each well is counted. The surviving fraction is calculated relative to untreated control cells. This data is used to determine the IC₅₀, the concentration of the drug that inhibits colony formation by 50%.

Logical Relationship: Synthetic Lethality

The clinical efficacy of this compound is rooted in the logical principle of synthetic lethality. This occurs when a combination of two genetic or chemical perturbations is lethal to a cell, while either perturbation alone is not.

-

Normal Cell (A + B): Possesses functional SSB and DSB repair pathways. The cell remains viable.

-

This compound in HR-Proficient Cell (A' + B): PARP is inhibited, but the resulting DSBs can be repaired by the functional HR pathway. The cell remains viable.

-

HR-Deficient Cell without Drug (A + B'): SSBs are repaired by PARP. The inherent HR deficiency is not, on its own, lethal. The cell is viable but vulnerable.

-

This compound in HR-Deficient Cell (A' + B'): PARP is inhibited, preventing SSB repair. Resulting DSBs cannot be repaired due to the HR deficiency. This dual pathway failure is lethal to the cell.

Conclusion

This compound is a potent and selective PARP-1/2 inhibitor that also demonstrates strong PARP-trapping activity. Its mechanism of action, centered on the principle of synthetic lethality, provides a targeted therapeutic strategy for cancers with homologous recombination deficiencies. Preclinical data highlight its superior potency in BRCA-mutated models compared to other PARP inhibitors. Early-phase clinical trials have established a favorable safety profile and demonstrated promising anti-tumor activity in patients with advanced solid tumors, warranting further investigation in broader patient populations and in combination with other therapeutic agents.

References

- 1. First-In-Human Dose Finding Study of this compound (IDX-1197), a Potent and Selective PARP Inhibitor, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. citedrive.com [citedrive.com]

- 4. This compound by Idience for Gastric Cancer: Likelihood of Approval [pharmaceutical-technology.com]

- 5. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. | BioWorld [bioworld.com]

- 14. ascopubs.org [ascopubs.org]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. youtube.com [youtube.com]

- 17. Comet Assay for the Detection of Single and Double-Strand DNA Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Docking of Venadaparib to the PARP-1 Catalytic Domain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking of Venadaparib, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, to the catalytic domain of PARP-1. This document details the quantitative biochemical data, experimental methodologies for in-silico docking, and the underlying signaling pathways, offering valuable insights for researchers in oncology and drug discovery.

Introduction to this compound and PARP-1 Inhibition

Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, generating double-strand breaks (DSBs) that cannot be efficiently repaired, ultimately resulting in synthetic lethality and cancer cell death.

This compound (also known as IDX-1197) is a novel and highly selective PARP-1 and PARP-2 inhibitor.[1][2] Its mechanism of action involves competitive inhibition at the NAD+ binding site within the catalytic domain of PARP-1, preventing the synthesis of poly(ADP-ribose) (PAR) chains and trapping PARP-1 at the site of DNA damage.[3][4] This dual action contributes to its potent anti-tumor activity.[1][2]

Quantitative Analysis of this compound's Inhibitory Activity

This compound has demonstrated potent and selective inhibition of PARP-1 and PARP-2 enzymes. The following tables summarize its in vitro inhibitory and cellular activities in comparison to other well-known PARP inhibitors.

Table 1: In Vitro Enzymatic Inhibition (IC50, nM)

| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |

| This compound | 1.4 [5] | 1.0 [5] |

| Olaparib | 5 | 1 |

| Rucaparib | 1.9 | - |

| Niraparib | 5.6 | - |

| Talazoparib | 0.7 | - |

| Veliparib | 4.5 | - |

Table 2: Cellular PAR Formation Inhibition (EC50, nM) in HeLa Cells

| Compound | EC50 (nM) |

| This compound | 0.5 [6] |

| Olaparib | 0.7 |

| Rucaparib | 1.9 |

| Niraparib | 5.6 |

| Talazoparib | 0.7 |

| Veliparib | 4.5 |

Molecular Docking of this compound to the PARP-1 Catalytic Domain

Molecular docking simulations have been instrumental in elucidating the binding mode of this compound within the catalytic domain of PARP-1.

Experimental Protocol: In-Silico Molecular Docking

The following protocol outlines a representative methodology for the molecular docking of this compound to the PARP-1 catalytic domain, based on established practices.

1. Protein Preparation:

-

Obtain Crystal Structure: The X-ray crystal structure of the human PARP-1 catalytic domain in complex with an inhibitor (e.g., Olaparib, PDB ID: 5DS3) is retrieved from the Protein Data Bank (PDB).[7]

-

Pre-processing: The protein structure is prepared using software such as the Protein Preparation Wizard in Schrödinger Suite or AutoDockTools.[8] This involves:

-

Removing water molecules and any co-crystallized ligands.

-

Adding hydrogen atoms.

-

Assigning correct bond orders and protonation states at a physiological pH (e.g., 7.4).

-

Repairing any missing side chains or loops.

-

Minimizing the energy of the structure to relieve any steric clashes using a suitable force field (e.g., OPLS3e).

-

2. Ligand Preparation:

-

Obtain Ligand Structure: The 2D structure of this compound is obtained from a chemical database like PubChem.[9]

-

3D Conversion and Optimization: The 2D structure is converted to a 3D conformation. The ligand's geometry is then optimized using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a suitable force field in software like LigPrep (Schrödinger) or Avogadro. This step generates a low-energy, stable conformation of the ligand.

-

Tautomeric and Ionization States: Generate possible tautomers and ionization states of the ligand at the target pH.

3. Docking Simulation:

-

Grid Generation: A grid box is defined around the active site of the PARP-1 catalytic domain. The center of the grid is typically defined by the position of the co-crystallized ligand in the original PDB file. The size of the grid box should be sufficient to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand. For the PARP-1/Olaparib complex (PDB ID: 5DS3), a 20 Å x 20 Å x 20 Å grid is appropriate.[7]

-

Docking Algorithm: A docking program such as Glide (Schrödinger) or AutoDock Vina is used to perform the docking calculations.[7] These programs employ scoring functions to predict the binding affinity and pose of the ligand within the receptor's active site. The standard precision (SP) or extra precision (XP) mode can be used for higher accuracy.

-

Pose Generation and Scoring: The docking algorithm generates a set of possible binding poses for this compound. Each pose is assigned a docking score, which is an estimation of the binding free energy. The pose with the lowest docking score is typically considered the most favorable.

4. Analysis of Results:

-

Binding Pose Visualization: The predicted binding poses of this compound are visualized and analyzed using molecular graphics software like PyMOL or Discovery Studio.[7]

-

Interaction Analysis: The interactions between this compound and the amino acid residues of the PARP-1 active site are examined. This includes identifying hydrogen bonds, hydrophobic interactions, and pi-pi stacking that contribute to the binding affinity.

Logical Workflow for Molecular Docking

PARP-1 Signaling Pathway and Mechanism of Inhibition

The following diagrams illustrate the role of PARP-1 in DNA repair and how inhibitors like this compound disrupt this process.

PARP-1 Mediated DNA Single-Strand Break Repair

Mechanism of Action of this compound

Conclusion

The molecular docking of this compound to the PARP-1 catalytic domain provides a structural basis for its potent inhibitory activity. The detailed in-silico methodologies and an understanding of the PARP-1 signaling pathway are crucial for the rational design and development of next-generation PARP inhibitors. The quantitative data presented in this guide underscore the high potency and selectivity of this compound, positioning it as a promising therapeutic agent for cancers with underlying DNA repair deficiencies. Further research leveraging these computational and biochemical insights will continue to advance the field of targeted cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. This compound | C23H23FN4O2 | CID 117955898 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-vitro inhibitory concentration (IC50) of Venadaparib for PARP family enzymes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro inhibitory activity of Venadaparib (also known as IDX-1197) against various poly (ADP-ribose) polymerase (PARP) family enzymes. The data presented is crucial for understanding the selectivity and potency of this novel PARP inhibitor, which is under investigation for cancer therapy.

Data Presentation: In-Vitro Inhibitory Concentration (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human recombinant PARP enzymes. The data highlights the potent and selective nature of this compound, primarily targeting PARP-1 and PARP-2.

| Enzyme Target | IC50 (nM) | Notes |

| PARP-1 | 1.4[1][2][3][4] | High Potency |

| PARP-2 | 1.0[1][2][3][4] | High Potency |

| PARP-3 | 780[5] | Moderate Potency |

| TNKS-1 (PARP-5a) | >10,000[5] | No significant inhibition |

| TNKS-2 (PARP-5b) | 3,200[5] | 62% inhibition at 10,000 nM |

| PARP-6 | >10,000[5] | No significant inhibition |

| PARP-7 | >10,000[5] | No significant inhibition |

| PARP-8 | >10,000[5] | No significant inhibition |

| PARP-10 | >10,000[5] | No significant inhibition |

| PARP-11 | >10,000[5] | No significant inhibition |

| PARP-12 | >10,000[5] | No significant inhibition |

| PARP-14 | >10,000[5] | No significant inhibition |

| PARP-15 | >10,000[5] | No significant inhibition |

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound's primary mechanism of action involves the inhibition of PARP-1 and PARP-2, enzymes critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair pathway.[5][6] By inhibiting PARP, this compound prevents the recruitment of repair machinery to the site of DNA damage. These unrepaired SSBs can then degenerate into more cytotoxic DNA double-strand breaks (DSBs) during DNA replication.[3][7] In cancer cells with pre-existing defects in homologous recombination (HR), a key DSB repair pathway (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.[5][7]

Experimental Protocols

The in-vitro enzymatic activity of this compound against the PARP family was determined using established biochemical assays.

Enzymatic Assay Against Recombinant PARP Enzymes

The inhibitory effects of this compound on recombinant human PARP enzymes (PARP-1, -2, -3, TNKS-1, -2, and PARP-6, -7, -8, -10, -11, -12, -14, -15) were quantified through in-vitro enzymatic assays, as performed by BPS Bioscience.[5]

-

Compound Preparation : this compound was serially diluted to achieve a range of concentrations, typically from 0.000005 to 10 µmol/L, to determine the dose-response relationship.[5]

-

Assay Reaction : The assay generally involves the incubation of the specific recombinant PARP enzyme with its necessary substrates, including NAD+ and activated DNA (for DNA-dependent PARPs). Histone proteins are often used as the protein substrate for PARylation.

-

Detection : The activity of the enzyme is measured by quantifying the amount of poly(ADP-ribose) (PAR) produced. This is commonly achieved through methods such as:

-

Chemiluminescence : In an ELISA-based format, histone proteins are coated on a plate. Biotin-labeled NAD+ is used as a substrate. The resulting biotinylated PAR chains are detected using streptavidin-HRP, which generates a chemiluminescent signal.[8][9]

-

Fluorescence : A fluorescent NAD+ analog can be used, or the assay can measure the consumption of NAD+, which is converted into a highly fluorescent compound.[10]

-

-

Data Acquisition : Luminescent or fluorescent outputs were measured using a microplate reader (e.g., Synergy 2, BioTek Instruments).[5]

-

IC50 Determination : The concentration of this compound that causes 50% inhibition of the enzyme's activity (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve using software such as Prism 9 (GraphPad Software).[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Venadaparib (IDX-1197): A PARP Inhibitor for Precision Oncology

A Technical Guide for Researchers and Drug Development Professionals

Foreword: This document provides a comprehensive technical overview of the discovery and development of Venadaparib (IDX-1197), a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who are interested in the preclinical and early clinical data surrounding this novel therapeutic agent. This guide details the mechanism of action, key experimental findings, and methodologies employed in the evaluation of this compound.

Introduction to this compound (IDX-1197)

This compound, also known as IDX-1197, is an orally active small molecule inhibitor of PARP1 and PARP2, enzymes that play a critical role in the repair of DNA single-strand breaks (SSBs).[1] The therapeutic strategy behind PARP inhibition is rooted in the concept of synthetic lethality. In cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[2][3] This overwhelming DNA damage triggers cell death.[2]

This compound was developed to offer a highly potent and selective option for patients with solid tumors, particularly those with homologous recombination deficiencies (HRD).[4][5] Preclinical and early clinical studies have demonstrated its potential as a best-in-class PARP inhibitor with a favorable safety and efficacy profile.[6][7]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of PARP1 and PARP2.[1] In the presence of DNA single-strand breaks, PARP enzymes are recruited to the site of damage. They then catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins, which in turn recruits other DNA repair factors.

This compound binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of PAR. This not only halts the repair of single-strand breaks but also "traps" the PARP enzyme on the DNA.[4][5] This PARP-DNA complex is a key cytotoxic lesion that obstructs DNA replication, leading to the formation of double-strand breaks. In cells with a compromised homologous recombination repair (HRR) pathway (e.g., BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, resulting in synthetic lethality.

Caption: Mechanism of action of this compound in promoting synthetic lethality.

Preclinical Development and Key Findings

The preclinical evaluation of this compound encompassed a range of in vitro and in vivo studies to establish its potency, selectivity, and anti-tumor efficacy.

In Vitro Efficacy

This compound demonstrated potent and selective inhibition of PARP1 and PARP2 enzymes. Its activity was also assessed in various cancer cell lines, particularly those with BRCA mutations, where it showed superior inhibitory activity compared to other PARP inhibitors.[8]

Table 1: In Vitro Activity of this compound

| Assay Type | Target/Cell Line | Metric | Value | Reference |

| Enzymatic Assay | PARP1 | IC₅₀ | 1.4 nM | [1] |

| Enzymatic Assay | PARP2 | IC₅₀ | 1.0 nM | [1] |

| PAR Formation Assay | HeLa Cells | EC₅₀ | 0.5 nM | [1][6] |

| Cell Viability Assay | MDA-MB-436 (BRCA1 mutant) | IC₅₀ | ≤5 nM | [9] |

| Cell Viability Assay | Capan-1 (BRCA2 mutant) | IC₅₀ | 50 nM | [9] |

In Vivo Efficacy

In vivo studies using patient-derived xenograft (PDX) models of ovarian and breast cancer confirmed the anti-tumor activity of this compound.[3][10] Oral administration of this compound resulted in significant and dose-dependent tumor growth inhibition.[1][10] Notably, it demonstrated efficacy in both germline BRCA-mutated and non-germline BRCA-mutated models, outperforming other PARP inhibitors like Olaparib and Niraparib in some instances.[10]

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Treatment | Metric | Result | Reference |

| OV_065 PDX | Ovarian Cancer (gBRCA1 mutant) | This compound HCl (12.5 mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) | 131.0% | [6] |

| OV_065 PDX | Ovarian Cancer (gBRCA1 mutant) | This compound HCl (25 mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) | 132.7% | [6] |

| OV_065 PDX | Ovarian Cancer (gBRCA1 mutant) | This compound HCl (50 mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) | 135.2% | [6] |

| OV_065 PDX | Ovarian Cancer (gBRCA1 mutant) | Olaparib (50 mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) | 118.2% | [6] |

| MX-1 CDX | Breast Cancer | This compound HCl (12.5 mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) | 43.8% | [6] |

| MX-1 CDX | Breast Cancer | This compound HCl (25 mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) | 62.9% | [6] |

| MX-1 CDX | Breast Cancer | This compound HCl (50 mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) | 71.0% | [6] |

Pharmacodynamic studies in these models showed that oral administration of this compound led to over 90% inhibition of PAR in tumor tissues, which was sustained for up to 24 hours post-dose.[1][6]

Phase 1 Clinical Trial (NCT03317743)

A first-in-human, Phase 1 dose-finding study was conducted to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-cancer efficacy of this compound monotherapy in patients with advanced solid tumors that had progressed after standard-of-care therapy.[4][5]

The study utilized a conventional 3+3 dose-escalation design, with oral doses ranging from 2 mg/day to 240 mg/day.[4][5] A total of 32 patients were enrolled, with the most common tumor types being breast (16 patients) and ovarian (12 patients) cancers.[4][5]

Table 3: Summary of Phase 1 Clinical Trial Results for this compound

| Parameter | Finding | Reference |

| Safety & Tolerability | ||

| Maximum Tolerated Dose (MTD) | Not reached up to 240 mg/day | [11] |

| Dose-Limiting Toxicities (DLTs) | None observed up to 240 mg/day | [4][5] |

| Most Frequent Grade 3/4 Adverse Events | Anemia (50%), Neutropenia (22%), Thrombocytopenia (6%) | [4][5] |

| Pharmacodynamics | ||

| PAR Inhibition in Tumor Tissue | ≥ 90% at doses ≥ 10 mg/day | [4] |

| Preliminary Efficacy | ||

| Tumor Shrinkage (RECIST) | Observed at doses ≥ 40 mg/day | [4][5] |

| Objective Response Rate (ORR) | 16% (overall) | |

| Clinical Benefit Rate (CBR) | 47% (overall) | |

| ORR in BRCA-mutated patients | 22% | |

| Recommended Phase 2 Dose (RP2D) | 160 mg once daily | [4][5] |

The study concluded that this compound was safe and well-tolerated, with preliminary signs of efficacy observed even in patients without BRCA mutations.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments conducted during the preclinical evaluation of this compound. These are generalized protocols based on standard laboratory practices.

PARP1/2 Enzymatic Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified PARP1 and PARP2.

Caption: Workflow for a typical PARP enzymatic inhibition assay.

Protocol:

-

Reagent Preparation:

-

Prepare a series of dilutions of this compound in an appropriate buffer (e.g., DMSO).

-

Dilute recombinant human PARP1 or PARP2 enzyme to the desired concentration in assay buffer.

-

Prepare a solution of biotinylated NAD+ and activated DNA (histone-free).

-

-

Assay Procedure:

-

In a 96-well plate, add the PARP enzyme, activated DNA, and this compound dilutions.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a PARP inhibitor cocktail or by other means.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow binding of the biotinylated PAR chains.

-

Wash the plate to remove unbound reagents.

-

-

Signal Detection:

-

Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Wash the plate again.

-

Add a chemiluminescent or fluorescent HRP substrate.

-

Read the signal using a microplate reader.

-

-

Data Analysis:

-

Plot the signal intensity against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value using a non-linear regression analysis.

-

Cell Viability Assay (MTS/MTT)

This assay measures the effect of this compound on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding:

-

Culture cancer cell lines (e.g., MDA-MB-436, Capan-1) under standard conditions.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

MTS/MTT Addition:

-

Add MTS or MTT reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.

-

-

Absorbance Reading:

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the data to the untreated control wells.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC₅₀ value.

-

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

This protocol outlines the general procedure for establishing and utilizing PDX models to evaluate the anti-tumor efficacy of this compound.

Caption: General workflow for establishing and using PDX models in preclinical studies.

Protocol:

-

Model Establishment:

-

Obtain fresh tumor tissue from a patient with informed consent.

-

Implant small fragments of the tumor subcutaneously into immunocompromised mice (e.g., NOD/SCID).

-

Monitor the mice for tumor engraftment and growth.

-

Once the tumors reach a certain size, they can be passaged into new cohorts of mice for expansion.

-

-

Efficacy Study:

-

Once the tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at different dose levels, typically once daily. The control group receives the vehicle.

-

Measure tumor dimensions with calipers and calculate tumor volume at regular intervals.

-

Monitor the body weight of the mice as a measure of toxicity.

-

-

Endpoint and Analysis:

-

The study is typically terminated when the tumors in the control group reach a predetermined size.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

-

At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as measuring PAR levels by ELISA or immunohistochemistry, to confirm target engagement.

-

Conclusion

This compound (IDX-1197) has emerged as a potent and selective PARP1/2 inhibitor with a promising preclinical and early clinical profile. Its strong anti-tumor activity in HRD-deficient cancer models, coupled with a manageable safety profile in early human trials, positions it as a significant candidate for further development in the field of precision oncology. The data summarized in this guide underscore the potential of this compound to provide a valuable therapeutic option for patients with a range of solid tumors. Further clinical investigation is warranted to fully elucidate its efficacy and safety in various tumor types and in combination with other anti-cancer agents.

References

- 1. broadpharm.com [broadpharm.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 4. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]

- 5. selleckchem.com [selleckchem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. artscimedia.case.edu [artscimedia.case.edu]

- 9. This compound Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Venadaparib (AZD5305) Application Notes and Protocols for In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Venadaparib (formerly AZD5305), a potent and selective PARP1 inhibitor, in in vivo xenograft models. The information is compiled from preclinical studies to guide the design and execution of xenograft experiments for evaluating the efficacy of this compound.

Introduction

This compound is a next-generation poly (ADP-ribose) polymerase 1 (PARP1) inhibitor that has demonstrated significant anti-tumor activity in preclinical models, particularly those with deficiencies in homologous recombination repair (HRR), such as BRCA1/2 mutations.[1][2][3][4][5] Its high selectivity for PARP1 over PARP2 is suggested to contribute to a wider therapeutic window and reduced hematological toxicity compared to first-generation PARP inhibitors.[1][2][3][5] These notes offer detailed guidance on dosage, administration, and experimental design for in vivo xenograft studies.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in various xenograft models.

Table 1: Efficacy of this compound Monotherapy in BRCA-mutated Xenograft Models

| Xenograft Model | Cancer Type | This compound (AZD5305) Dosage (oral, once daily) | Treatment Duration | Efficacy Outcome | Reference |

| MDA-MB-436 (BRCA1m) | Triple-Negative Breast Cancer | ≥0.1 mg/kg | 35 days | ≥90% tumor regression | [2] |

| 0.03 mg/kg | 35 days | 40% tumor regression | [2] | ||

| 0.01 mg/kg | 35 days | Not efficacious | [2] | ||

| Capan-1 (BRCA2m) | Pancreatic Cancer | 1 mg/kg, 10 mg/kg | 35 days | Tumor stasis | [2] |

| 0.1 mg/kg | 35 days | 52% Tumor Growth Inhibition (TGI) | [2] | ||

| DLD-1 (BRCA2-/-) | Colorectal Cancer | 10 mg/kg | 31 days | 78% tumor regression | [2] |

| 1 mg/kg | 31 days | 63% tumor regression | [2] | ||

| 0.1 mg/kg | 31 days | 54% TGI | [2] | ||

| 0.03 mg/kg | 31 days | 28% TGI | [2] | ||

| HOC106 (BRCAm) | Ovarian Cancer | 10 mg/kg, 1 mg/kg | 56 days | Tumor shrinkage | [3] |

| 0.1 mg/kg | 56 days | Significant tumor growth delay | [3] | ||

| OV_065 (PDX) | Ovarian Cancer | 12.5 mg/kg, 25 mg/kg, 50 mg/kg | 63 days | 131.0%, 132.7%, 135.2% TGI respectively | [6] |

| MX-1 (CDX) | Breast Cancer | 12.5 mg/kg, 25 mg/kg, 50 mg/kg | 23 days | 43.8%, 62.9%, 71.0% TGI respectively | [6] |

| CAPAN-1 (CDX) | Pancreatic Cancer | 50 mg/kg, 100 mg/kg, 200 mg/kg | 28 days | 62.2%, 82.5%, 110.7% TGI respectively | [6] |

Table 2: Comparative Efficacy of this compound and Olaparib

| Xenograft Model | This compound (AZD5305) Dosage (oral, once daily) | Olaparib Dosage (oral, once daily) | Outcome | Reference |

| MDA-MB-436 (BRCA1m) | ≥0.1 mg/kg | 100 mg/kg | This compound showed greater depth of tumor regression and longer duration of response. | [2][5] |

| DLD-1 (BRCA2-/-) | - | 100 mg/kg | - | [1] |

| OV_065 (PDX) | 50 mg/kg | 50 mg/kg | This compound (135.2% TGI) was more effective than olaparib (118.2% TGI). | |

| MX-1 (CDX) | 12.5 mg/kg | 100 mg/kg | This compound (43.8% TGI) showed similar efficacy to olaparib (41.7% TGI). | [6] |

Experimental Protocols

Cell Line and Animal Models

-

Cell Lines: Utilize cancer cell lines with known HRR deficiencies (e.g., BRCA1/2 mutations) such as MDA-MB-436 (breast), Capan-1 (pancreatic), and DLD-1 BRCA2-/- (colorectal). Isogenic HRR-proficient cell lines (e.g., DLD-1 WT) should be used as controls to demonstrate selectivity.[1][2]

-

Animal Models: Athymic nude mice (e.g., Hsd:Athymic Nude-Foxn1nu) or other immunocompromised strains are suitable for establishing xenografts.[7] Patient-derived xenograft (PDX) models from relevant cancer types can also be employed for more clinically relevant studies.[3][4]

Xenograft Establishment

-

Cell Culture: Culture cancer cells in appropriate media and conditions to ensure they are in the logarithmic growth phase before implantation.

-

Cell Preparation: Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel mixture) at the desired concentration.

-

Implantation: Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

This compound Formulation and Administration

-

Formulation: this compound (AZD5305) is typically dissolved in purified water with HCl to a pH of 3.5-4.[7]

-

Administration Route: Administer the drug solution orally via gavage.[1][7]

-

Dosing Schedule: A once-daily (QD) dosing schedule is commonly used.[1][2] Some studies have employed a cycle of 5 consecutive days of treatment followed by 2 days off.[7]

-

Dosage: Effective doses in preclinical models range from 0.1 mg/kg to 200 mg/kg, depending on the xenograft model and desired effect (tumor growth inhibition vs. regression).[2][3][6]

-

Vehicle Control: The vehicle used to dissolve this compound (e.g., purified water/HCl, pH 3.5-4) should be administered to the control group following the same schedule.

Efficacy Assessment

-

Tumor Volume: Measure tumor volume at regular intervals throughout the study.

-

Body Weight: Monitor the body weight of the animals to assess toxicity.

-

Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Tumor Regression: Report any instances of tumor shrinkage relative to the initial tumor volume at the start of treatment.

-

Survival Analysis: In some studies, overall survival can be a key endpoint.[3]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound in HRR-deficient cancer cells.

Caption: General workflow for a this compound in vivo xenograft study.

Conclusion

This compound has demonstrated potent and selective anti-tumor activity in a variety of in vivo xenograft models. The provided data and protocols offer a foundation for researchers to design robust preclinical studies to further investigate the therapeutic potential of this next-generation PARP1 inhibitor. Careful selection of xenograft models, appropriate dosage, and consistent experimental procedures are crucial for obtaining reliable and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Frontiers | Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305 [frontiersin.org]

- 5. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The PARP1 Inhibitor AZD5305 Impairs Ovarian Adenocarcinoma Progression and Visceral Metastases in Patient-derived Xenografts Alone and in Combination with Carboplatin - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for PARP Trapping Assay Using Venadaparib

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with mutations in BRCA1 and BRCA2 genes. Venadaparib (also known as IDX-1197 or NOV140101) is a novel and potent inhibitor of PARP1 and PARP2.[1][2][3] A key mechanism of action for PARP inhibitors, contributing significantly to their cytotoxicity, is the "trapping" of PARP enzymes on DNA.[4] This trapping phenomenon converts PARP into a DNA lesion, leading to stalled replication forks, double-strand breaks, and ultimately, synthetic lethality in homologous recombination-deficient cancer cells.

This compound has demonstrated strong PARP-trapping activity, comparable to or greater than other established PARP inhibitors.[1][5] This document provides detailed protocols for quantifying the PARP trapping efficiency of this compound using three common methodologies: a cell-based assay involving chromatin fractionation and Western blotting, a cell-based immunofluorescence assay, and a biochemical fluorescence polarization assay.

Accurate and reproducible assessment of PARP trapping is crucial for the preclinical evaluation and clinical development of PARP inhibitors like this compound. The choice of assay depends on the specific research question, available equipment, and desired throughput.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound in inhibiting PARP enzymes and trapping PARP on DNA, with comparisons to other well-characterized PARP inhibitors.

Table 1: Inhibitory Activity of this compound against PARP Enzymes

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |

| This compound | 1.4 | 1.0 |

Data sourced from MedChemExpress and indicate the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 and PARP2 by 50%.[6]

Table 2: Comparative PARP Trapping and PAR Formation Inhibition of this compound

| Compound | PARP Trapping EC50 (nM) | PAR Formation Inhibition EC50 (nM) |

| This compound | 2.2 | 0.5 |

| Olaparib | 7.3 | 0.7 |

| Rucaparib | 6.4 | 1.9 |

| Niraparib | 118.0 | 5.6 |

| Talazoparib | 1.9 | 0.7 |

| Veliparib | 57.7 | 4.5 |

EC50 values represent the concentration of the compound that gives half-maximal response for PARP trapping and PAR formation inhibition in cellular assays. Data sourced from a study by Lee et al. (2023).[1][5]

Signaling Pathway and Experimental Workflows

PARP Trapping Mechanism

Caption: Mechanism of PARP trapping by this compound.

Experimental Workflow: Chromatin Fractionation Assay

Caption: Workflow for Chromatin Fractionation PARP Trapping Assay.

Experimental Workflow: Fluorescence Polarization Assay

Caption: Workflow for Fluorescence Polarization PARP Trapping Assay.

Experimental Protocols

Cell-Based PARP Trapping Assay via Chromatin Fractionation and Western Blotting

This protocol is adapted from methodologies described in studies evaluating PARP inhibitor-induced trapping.[7][8][9]

a. Cell Culture and Treatment:

-

Seed cancer cells (e.g., HeLa, DU145, or a relevant BRCA-deficient line) in 10 cm dishes and allow them to adhere overnight.

-

Pre-treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1-4 hours.

-

To induce DNA damage and enhance PARP recruitment, treat the cells with a DNA damaging agent such as methyl methanesulfonate (MMS) at a final concentration of 0.01% for the last 30 minutes of the this compound incubation. Include a vehicle-treated control (e.g., DMSO).

b. Chromatin Fractionation:

-

Harvest cells by scraping and wash twice with ice-cold PBS.

-

Perform subcellular fractionation using a commercial kit (e.g., Thermo Scientific Subcellular Protein Fractionation Kit for Cultured Cells) according to the manufacturer's instructions. This will yield cytoplasmic, nuclear soluble, and chromatin-bound protein fractions.

-

It is crucial to include the respective concentration of this compound in all fractionation buffers to prevent the dissociation of the trapped PARP-drug complex.[8]

c. Western Blotting:

-

Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins on a 4-12% Bis-Tris gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against PARP1 (e.g., 1:1000 dilution) overnight at 4°C.

-

To confirm the purity of the fractions and for loading control, probe for Histone H3 (chromatin fraction) and α-Tubulin (cytoplasmic fraction).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

d. Data Analysis:

-

Quantify the band intensities for PARP1 and Histone H3 in the chromatin-bound fraction using densitometry software (e.g., ImageJ).

-

Normalize the PARP1 signal to the Histone H3 signal to account for any loading differences.

-

Plot the normalized PARP1 intensity against the concentration of this compound to determine the dose-dependent increase in PARP1 trapping.

Cell-Based PARP Trapping Assay via Immunofluorescence

This method allows for the in situ visualization and quantification of trapped PARP1.[7][10]

a. Cell Culture and Treatment:

-

Seed cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound and MMS as described in the chromatin fractionation protocol.

b. Immunostaining:

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against PARP1 (e.g., 1:500 dilution) for 1 hour at room temperature.

-

Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

c. Imaging and Analysis:

-

Acquire images using a fluorescence microscope or a high-content imaging system.

-

Quantify the nuclear fluorescence intensity of PARP1 in individual cells using image analysis software.

-

An increase in nuclear PARP1 fluorescence intensity in this compound-treated cells compared to controls indicates PARP trapping.

Biochemical PARP Trapping Assay using Fluorescence Polarization

This is a high-throughput, in vitro assay that directly measures the interaction between PARP1, a fluorescently labeled DNA probe, and the inhibitor. Commercial kits, such as the PARPtrap™ Assay Kit from BPS Bioscience, are available for this purpose.[11][12][13][14][15]